2-Bromo-5-methoxybenzaldehyde

Catalog No.
S665895
CAS No.
7507-86-0
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methoxybenzaldehyde

CAS Number

7507-86-0

Product Name

2-Bromo-5-methoxybenzaldehyde

IUPAC Name

2-bromo-5-methoxybenzaldehyde

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3

InChI Key

XNHKTMIWQCNZST-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Br)C=O

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=O

Organic Synthesis

The presence of a reactive aldehyde group (CHO) makes 2-Bromo-5-methoxybenzaldehyde a valuable intermediate for organic synthesis. Researchers might utilize it for:

  • Preparation of Schiff bases: These compounds are formed by the condensation of an aldehyde with a primary amine. Schiff bases have various applications in catalysis, coordination chemistry, and material science .
  • C-C bond formation reactions: The aldehyde group can participate in various C-C bond forming reactions such as aldol condensation, Wittig reaction, and Heck reaction. These reactions are crucial for building complex organic molecules .

Medicinal Chemistry

The combined presence of a methoxy group (OCH3) and a bromo (Br) substituent on the benzene ring can influence the biological properties of the molecule. Researchers might explore 2-Bromo-5-methoxybenzaldehyde for:

  • Development of new drugs: The molecule's structure might serve as a lead compound for designing drugs with specific activities. The methoxy group can enhance solubility and the bromo group can participate in various interactions with biological targets .
  • Antimicrobial activity studies: The bromo substituent has been shown to exhibit some antimicrobial properties in other molecules. Researchers might investigate if 2-Bromo-5-methoxybenzaldehyde possesses similar activity .

2-Bromo-5-methoxybenzaldehyde is an organic compound with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol. It is characterized by a bromine atom and a methoxy group attached to a benzaldehyde structure. The compound appears as a white to off-white solid and has a melting point range of 71-76 °C and a predicted boiling point of approximately 284.3 °C . Its InChI key is XNHKTMIWQCNZST-UHFFFAOYSA-N, and it is classified under the CAS number 7507-86-0.

Currently, there is no scientific research readily available on the specific mechanism of action of 2-Bromo-5-methoxybenzaldehyde in biological systems.

As with most aromatic compounds, 2-bromo-5-methoxybenzaldehyde should be handled with care due to potential health hazards. Due to the presence of bromine, it may cause skin and eye irritation. The aldehyde group can also be a lachrymator (tear inducer) upon contact. Specific data on toxicity is lacking and should be treated with caution until more information becomes available [].

Typical of aldehydes and aromatic compounds, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic ring allows for electrophilic substitution reactions, such as bromination or nitration, particularly at positions that are ortho or para to the existing substituents.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or related compounds.

The biological activity of 2-Bromo-5-methoxybenzaldehyde has been explored in various studies, indicating potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties: Certain analogs have been studied for their ability to reduce inflammation in biological models.
  • Antioxidant Activity: The presence of methoxy groups generally enhances antioxidant properties, which may contribute to cellular protection mechanisms.

2-Bromo-5-methoxybenzaldehyde can be synthesized through several methods, including:

  • Condensation Reaction: A common method involves the condensation of 2-bromotoluene with methyl ether under alkaline conditions, followed by purification processes to isolate the desired product .
  • Regiospecific Substitution: Another approach utilizes regiospecifically substituted precursors, where starting materials like m-anisaldehyde are employed to yield the compound through controlled substitution reactions .

The applications of 2-Bromo-5-methoxybenzaldehyde span various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Research Tool: Used in biochemical research for studying enzyme interactions and metabolic pathways due to its structural properties.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-Bromo-5-methoxybenzaldehyde typically focus on its reactivity with biological systems or other chemical entities. These studies help elucidate its potential as a therapeutic agent or its role in synthetic pathways. For instance:

  • Reactivity with Amines: Investigations into how this compound interacts with various amines can reveal insights into its potential as a building block for pharmaceuticals.
  • Enzyme Inhibition Studies: Research may include evaluating its effects on specific enzymes, assessing its potential as an inhibitor or modulator.

Several compounds exhibit structural similarities to 2-Bromo-5-methoxybenzaldehyde. Here are notable examples along with their unique characteristics:

Compound NameSimilarityUnique Features
2-Bromo-4-hydroxy-5-methoxybenzaldehyde0.94Hydroxy group provides different reactivity
5-(Benzyloxy)-2-bromobenzaldehyde0.93Benzyloxy group alters solubility and reactivity
2-Bromo-5-isopropoxybenzaldehyde0.93Isopropoxy group introduces steric hindrance
2-Bromo-4,5-dimethoxybenzaldehyde1.00Two methoxy groups enhance electron density
6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde0.91Dioxole ring adds unique electronic properties

These compounds highlight the versatility and potential applications of derivatives based on the benzaldehyde framework while showcasing how slight modifications can lead to significant changes in chemical behavior and biological activity.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7507-86-0

Wikipedia

2-Bromo-5-methoxybenzaldehyde

Dates

Modify: 2023-08-15

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